molecular formula C17H24N4O2S2 B2514573 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 932875-72-4

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2514573
M. Wt: 380.53
InChI Key: REGKRSWCOFFKTC-UHFFFAOYSA-N
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Description

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol (ESPTM) is an organosulfur compound that has been studied extensively for its potential applications in various scientific fields. ESPTM is a derivative of 1,2,4-triazole-3-thiol, and it is synthesized by the reaction of ethylsulfonyl piperidine with 4-methylbenzyl 4H-1,2,4-triazole-3-thiol. ESPTM has been studied for its potential uses in synthetic organic chemistry, drug delivery, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

The synthesis of 1,2,4-triazole derivatives, including structures similar to the queried compound, has been actively pursued for their significant antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that these compounds showed good or moderate activity against various microbes, indicating their potential as antimicrobial agents Bayrak et al., 2009.

Anticancer Properties

Karayel (2021) conducted a study on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. The findings suggest that these compounds have potential anti-cancer activities, highlighting the role of 1,2,4-triazole derivatives in cancer therapy Karayel, 2021.

Novel Therapeutic Agents

The exploration of 1,2,4-triazole derivatives for treating type II diabetes is another significant application. Ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol and evaluated their biological potential, discovering that most synthesized derivatives were potent inhibitors of the α-glucosidase enzyme, outperforming acarbose, a commercial inhibitor. This suggests their potential as new drug candidates for type II diabetes Ur-Rehman et al., 2018.

properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-3-25(22,23)20-10-4-5-15(12-20)16-18-19-17(24)21(16)11-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGKRSWCOFFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

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